5-(Trifluoromethyl)quinolin-8-amine - 483-69-2

5-(Trifluoromethyl)quinolin-8-amine

Catalog Number: EVT-386737
CAS Number: 483-69-2
Molecular Formula: C10H7F3N2
Molecular Weight: 212.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Paper []: Describes the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives via nucleophilic substitution of amines with a chlorinated precursor.
  • Paper []: Details the synthesis of 7-trifluoromethyl-4-(4-substituted anilino)-quinoline derivatives through a multi-step process involving condensation, cyclization, and further modifications.
Molecular Structure Analysis
  • Paper []: Discusses the crystal structure of {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone, highlighting the planarity of the quinoline unit and dihedral angles with the attached triazole ring.
  • Paper []: Reports the crystal structure of 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, emphasizing the nearly planar conformation of the quinoline unit and the dihedral angles formed with the triazole ring.
  • Paper []: Describes the crystal structure of 1-(Trifluoromethyl)-1-(propioloyl)-(E)-3-oxo-(2-thienyl)-(2-naphthylamine), outlining the coplanarity of specific functional groups and the dihedral angle between the mean plane and the thienyl ring.
Chemical Reactions Analysis
  • Paper []: Reports the synthesis of copper(I) complexes using ligands based on N-(3,3-diphenylallylidene)quinolin-8-amine.
  • Paper []: Describes the ortho-lithiation of (quinolin-8-yl)phosphinimidic amides, including N-(tert-butyl)-P,P-diphenyl-N'-(quinolin-8-yl)phosphinimidic amide, to introduce various functional groups at the ortho position.
  • Paper []: Details the synthesis of Mannich bases from 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol.
  • Paper []: Reports a one-pot synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives and their subsequent transformations into quinolin-5-one derivatives.
Mechanism of Action
  • Paper []: Highlights the role of a substituted quinoline-based kappa opioid receptor (KOR) antagonist (BTRX-335140) in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia.
  • Paper []: Demonstrates the ability of a substituted quinoline derivative (69) to reduce food intake in rats through 5-HT2C receptor agonism.
Applications
  • Medicinal chemistry: As a building block for synthesizing novel drug candidates, particularly for targeting diseases where quinoline scaffolds have shown promise, such as malaria [], cancer [, ], and neurological disorders [, ].
  • Materials science: Although not explicitly mentioned in the provided papers, substituted quinolines have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) []. The unique electronic properties of 5-(Trifluoromethyl)quinolin-8-amine, influenced by the trifluoromethyl group, could make it a potential candidate for developing novel materials with tailored electronic and optical properties.

N-(3,3-diphenylallylidene)quinolin-8-amine (dpa-qa)

Compound Description: N-(3,3-diphenylallylidene)quinolin-8-amine (dpa-qa) is a Schiff base ligand synthesized and investigated for its coordination chemistry with copper(I) ions. This ligand forms a distorted tetrahedral complex with Cu(I), characterized by X-ray crystallography. The resulting complex, [Cu(dpa-qa)2]BPh4, exhibits a quasireversible redox behavior. []

Bis[N,N′-bis(3,3-diphenylallylidene)-[1,1′-biphenyl]-2,2′-diamine-κN,κN′]copper(1+) Perchlorate ([Cu(bdpa-bda)2]ClO4 ⋅ 3 H2O)

Compound Description: This copper(I) complex incorporates the ligand N,N′-bis-(3,3-diphenylallylidene)[1,1′-biphenyl]-2,2′-diamine (bdpa-bda). Similar to dpa-qa, this ligand forms a distorted tetrahedral complex with Cu(I), as confirmed by X-ray crystallography. The complex, [Cu(bdpa-bda)2]ClO4 ⋅ 3 H2O, also displays quasireversible redox behavior. []

4-(7′-Trifluoromethylquinolin-4′-ylamino)Phenol and its 2′,7′- and 2′,8′-Bis(trifluoromethyl) Analogues

Compound Description: These compounds represent a series of potential antimalarial agents. The study focused on the synthesis and evaluation of Mannich base derivatives of these phenols for their activity against Plasmodium vinckei vinckei in mice. While the Mannich bases of 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol demonstrated significant antimalarial activity, the bis(trifluoromethyl) analogues did not show significant efficacy. []

N4-Substituted 2,7-(and 2,8-)Bis(trifluoromethyl)quinolin-4-amines

Compound Description: These compounds, designed as potential antimalarials, were synthesized and evaluated for their blood schizontocidal activity. Unfortunately, these compounds, despite their structural similarity to the antimalarial drug mefloquine, did not exhibit significant antimalarial activity. []

8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153)

Compound Description: TC-2153 is a novel psychotropic drug and a potent inhibitor of striatal-enriched tyrosine phosphatase (STEP). This compound displays significant anxiolytic effects in mice. Studies on zebrafish (Danio rerio) demonstrate that both acute and chronic treatment with TC-2153 induces anxiety-like behavior, suggesting the involvement of STEP in anxiety mechanisms. []

{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone

Compound Description: This compound is a triazole derivative featuring a trifluoromethylquinoline moiety. Its crystal structure has been determined, revealing intermolecular C—H⋯F hydrogen bonding interactions. []

1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone

Compound Description: This compound is another triazole derivative containing a trifluoromethylquinoline unit. X-ray crystallography studies have confirmed its molecular structure, showing a nearly planar quinoline unit and a triazole ring forming dihedral angles with the pyridine and benzene rings of the quinoline moiety. []

N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Derivatives

Compound Description: A series of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and characterized. These compounds were complexed with nickel and evaluated for their ethylene oligomerization activity. The nickel complexes exhibited good to high catalytic activities in the oligomerization reaction. []

5-((5-((pyridin-4-yloxy)methyl)-1,3,4-thiadiazol-2-ylamino)methyl)quinolin-8-ol (PYHQ)

Compound Description: PYHQ is a quinoline-based compound synthesized and investigated for its antifungal activity, along with its transition metal chelates. The results indicate that PYHQ and its metal complexes exhibit good antifungal properties. []

N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole-3(4H)‐thiones

Compound Description: This study describes the synthesis and characterization of a series of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were synthesized through a multi-step procedure starting from 8-hydroxyquinoline. []

5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine (Compound 3)

Compound Description: Compound 3 is a tacrine-neocryptolepine heterodimer designed as a potential therapeutic agent for Alzheimer's disease. This compound exhibits potent human cholinesterase inhibitory activity, with IC50 values in the nanomolar range for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, Compound 3 shows moderate inhibition of amyloid-β (Aβ1-42) self-aggregation. []

3-(arylsulphonyl quinolin-8-yl-dialkyl-amines

Compound Description: This patent describes a series of 3-(arylsulphonyl)quinolin-8-yl-dialkyl-amines as selective antagonists of the serotonin 5-HT6 receptor. These compounds have potential applications in treating central nervous system disorders, including neurodegenerative diseases, anxiety, cognitive disorders, and for enhancing cognitive function. []

[11C]2- and [11C]3-Trifluoromethyl-4-aminopyridine

Compound Description: These compounds are radiolabeled derivatives of 4-aminopyridine (4AP), a drug used for treating multiple sclerosis. These radiotracers, labeled with carbon-11, are proposed as potential positron emission tomography (PET) imaging agents for visualizing demyelinating diseases. []

8-trifluoromethyl-6-amino-benzopentathiepin (Compound 5)

Compound Description: Compound 5 is a novel aminobenzopentathiepine derivative synthesized through a simple and effective method. This compound exhibits high anticonvulsant and anxiolytic activities in biological assays. The study also explored the impact of structural modifications, such as converting the amino group to an amide, on the biological activity. []

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Methanol Disolvate

Compound Description: This compound represents a triazolopyrimidine derivative incorporating a trifluoromethylphenyl substituent. Its crystal structure, determined by X-ray diffraction, revealed intermolecular hydrogen bonding interactions and π-π interactions. []

2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: Two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures confirmed by X-ray crystallography. Preliminary biological assays indicated that one of the derivatives exhibited potent antitumor activity against the human bladder cancer cell line BCG-823, even surpassing the activity of 5-fluorouracil (5-FU). []

2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives

Compound Description: These new derivatives were designed based on bioisosteric replacement of functional groups on the known antimalarial drugs mefloquine and amodiaquine. The study synthesized a series of these derivatives, exploring the impact of various substitutions on the in vitro activity against Plasmodium falciparum. Several compounds demonstrated significant activity against the parasite, with IC50 values in the nanomolar to micromolar range. []

2,3-Dialkoxyphenazine Derivatives

Compound Description: This study focused on the synthesis of fourteen novel 2,3-dialkoxyphenazine derivatives with varying alkoxy side chains. These compounds were evaluated for their cytotoxicity against the LoVo human colon adenocarcinoma cell line. One of the derivatives, 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine, exhibited significant cytotoxic activity. []

Furo[3,4‐b]quinolin‐1(3H)‐one Derivatives

Compound Description: This study describes the development of synthetic routes to access furo[3,4-b]quinolin-1(3H)-one derivatives, including 5-methyl-1,3-dioxolo[4,5-g]furo[3,4-b]quinoline-8,9(5H,6H)-dione (compound 9) and its analogues. These compounds were synthesized from γ-lactone-fused quinoline precursors. []

2-amino-substituted 6-methoxy-4-trifluoromethyl-9h-pyrimido[4,5b]indoles

Compound Description: These novel compounds were synthesized and evaluated for their anti-tumor activity. The study demonstrated their efficacy in inhibiting the growth of myelogenous leukemia and colon cancer cells. []

Trisubstituted-5-trifluoromethylketo (TFMK) Imidazoles

Compound Description: A library of 200 diversely substituted 5-trifluoromethylketo (TFMK) imidazoles was synthesized using a combination of solid-phase and solution-phase chemistry. This library provides a valuable resource for exploring the biological activities of compounds containing the TFMK imidazole scaffold. []

7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives (6a–e and 7a–g)

Compound Description: This study focused on the synthesis and evaluation of new 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives for their antimicrobial properties. Several compounds exhibited significant antibacterial and antifungal activities against tested microbial strains, suggesting their potential as antimicrobial agents. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: This compound is a known agonist of GPR39, a G protein-coupled receptor. The study revealed an unexpected role of zinc as an allosteric potentiator of GPR39 activation by this compound and other GPR39 agonists. []

2-Glycinamide Cyclohexyl Sulfonamide Derivatives

Compound Description: This study focused on the design, synthesis, and structure-activity relationship (SAR) study of novel 2-glycinamide cyclohexyl sulfonamide derivatives as potential fungicides. These compounds were designed based on the structure of the known fungicide chesulfamide [N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide]. Several derivatives displayed excellent in vitro and in vivo fungicidal activities against Botrytis cinerea, indicating their potential as novel agricultural fungicides. []

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: CYM-53093 is a novel, potent, and selective κ opioid receptor (KOR) antagonist currently in phase 1 clinical trials for treating neuropsychiatric disorders. It demonstrates favorable in vitro ADMET and in vivo pharmacokinetic profiles, along with a medication-like duration of action in rats. Oral administration of CYM-53093 effectively antagonizes KOR agonist-induced prolactin secretion and produces analgesia in mice. []

6-(1-ethyl-3-(quinolin-8-yl)-1H-pyrazol-5-yl)pyridazin-3-amine (Compound 69)

Compound Description: Compound 69 represents a novel, potent, and selective agonist of the 5-HT2C receptor, identified through a screening paradigm utilizing an active site mutant D134A (D3.32) 5-HT2C receptor. It exhibits high selectivity over the related 5-HT2A and 5-HT2B receptor subtypes. Oral administration of 69 in rats led to reduced food intake, an effect reversible by a selective 5-HT2C antagonist, suggesting its potential as a therapeutic agent for obesity. []

Pyridine Derivatives Containing Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl, and Urea Moieties

Compound Description: This study involved the synthesis of a series of novel pyridine derivatives bearing various heterocyclic rings, including imidazolyl, pyrazolyl, oxa/thiadiazolyl, and urea moieties, with the aim of developing potent anticancer agents. These compounds were designed based on the key intermediates 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} nicotinohydrazide and 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} pyridin-3-carboaldhyde. Evaluation of their in vitro anticancer activity against liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma cell lines (MCF-7) revealed that several compounds, particularly the pyridine derivative with p-fluorophenyl urea, exhibited superior antitumor activity compared to doxorubicin. []

Properties

CAS Number

483-69-2

Product Name

5-(Trifluoromethyl)quinolin-8-amine

IUPAC Name

5-(trifluoromethyl)quinolin-8-amine

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H,14H2

InChI Key

KJLQGKLEIKGMCQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.